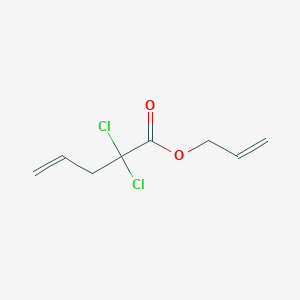![molecular formula C24H13NO5 B14316934 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid CAS No. 111725-80-5](/img/structure/B14316934.png)
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid is a complex organic compound with a unique structure that includes a pyrene moiety and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrene derivative, followed by the introduction of the carbamoyl group and finally the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,7,8-Trihydroxy-5,10-dioxo-5,10-dihydrochromeno[5,4,3-cde]chromen-2-yl β-D-xylopyranoside: This compound shares structural similarities with 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid, particularly in the aromatic ring systems.
Dihydropyran: Another related compound, dihydropyran, has a similar heterocyclic structure.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
111725-80-5 |
|---|---|
Molecular Formula |
C24H13NO5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[(3-hydroxy-8-oxopyren-4-ylidene)carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H13NO5/c26-18-9-7-13-11-17(25-23(28)14-3-1-2-4-15(14)24(29)30)22-19(27)10-6-12-5-8-16(18)20(13)21(12)22/h1-11,27H,(H,29,30) |
InChI Key |
NHUXJZOWESKUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C2C=C3C=CC(=O)C4=C3C5=C(C=C4)C=CC(=C25)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
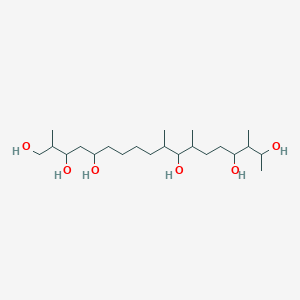
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)

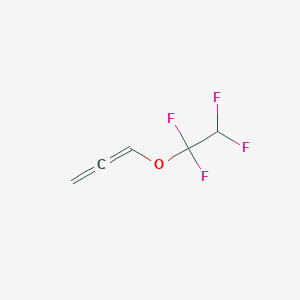
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
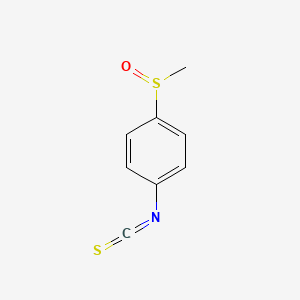
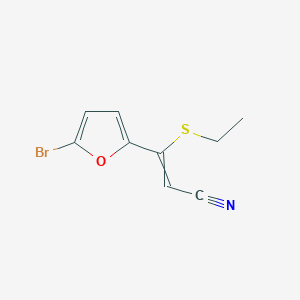
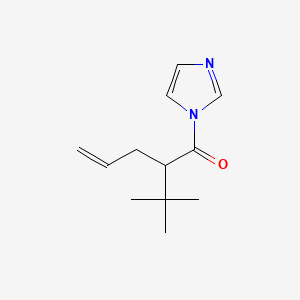
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

